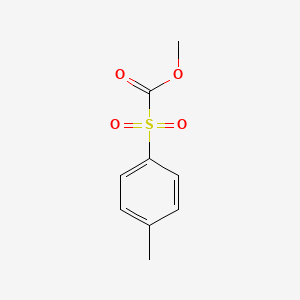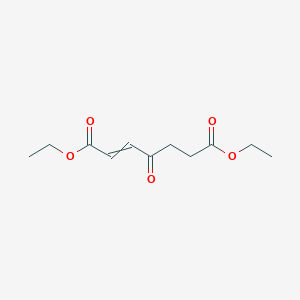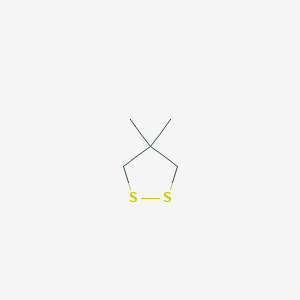
1,2-Dithiolane, 4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithiolane, 4,4-dimethyl-: is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two adjacent sulfur atoms and two methyl groups attached to the fourth carbon atom. This compound is part of the broader class of 1,2-dithiolanes, which are known for their dynamic covalent properties and applications in various fields, including polymer science and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dithiolane, 4,4-dimethyl- can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate, which is then oxidized to form the 1,2-dithiolane ring. For example, the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol yields 1,2-dithiolane-4,4-diyldimethanol .
Industrial Production Methods: Industrial production methods for 1,2-dithiolane, 4,4-dimethyl- typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The oxidation step can be carried out using oxidizing agents like iodine or potassium permanganate .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dithiolane, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction with agents like zinc and hydrochloric acid yields propane-1,3-dithiol.
Substitution: Nucleophiles such as alkyl lithium and Grignard reagents can attack the sulfur atoms, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Iodine, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl lithium, Grignard reagents.
Major Products:
Oxidation: Disulfides.
Reduction: Propane-1,3-dithiol.
Substitution: Ring-opened products.
Aplicaciones Científicas De Investigación
1,2-Dithiolane, 4,4-dimethyl- has diverse applications in scientific research:
Polymer Science: The compound is used in the reversible ring-opening polymerization to create dynamic covalent polymers with self-healing properties.
Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting thioredoxin reductase, an enzyme involved in cellular redox homeostasis.
Material Science: The compound is utilized in the development of smart materials, including adhesives and elastomers, due to its dynamic covalent bonding properties.
Mecanismo De Acción
The mechanism of action of 1,2-dithiolane, 4,4-dimethyl- involves its dynamic covalent bonding properties. The disulfide bonds in the compound can undergo reversible exchange with thiols, enabling the formation and breaking of covalent bonds under mild conditions. This property is exploited in polymer science to create materials with self-healing and reconfigurable properties . In medicinal chemistry, the compound’s ability to interact with thioredoxin reductase is being explored for potential anticancer applications .
Comparación Con Compuestos Similares
Asparagusic Acid: Also contains a 1,2-dithiolane ring but with a carboxylic acid side chain.
Lipoic Acid: Features a 1,2-dithiolane ring with a carboxylic acid and a pentanoic acid side chain.
1,3-Dithiolanes: Differ in the position of sulfur atoms and are commonly used as protective groups in organic synthesis.
Uniqueness: 1,2-Dithiolane, 4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. The presence of two methyl groups at the fourth carbon enhances its steric properties, making it a valuable compound in designing dynamic materials and inhibitors .
Propiedades
Número CAS |
58375-01-2 |
|---|---|
Fórmula molecular |
C5H10S2 |
Peso molecular |
134.3 g/mol |
Nombre IUPAC |
4,4-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3 |
Clave InChI |
WUWLIHSSYRWCQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSSC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
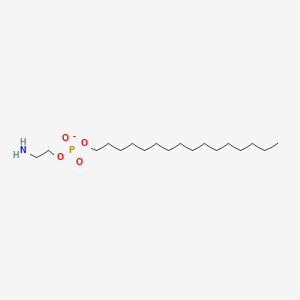
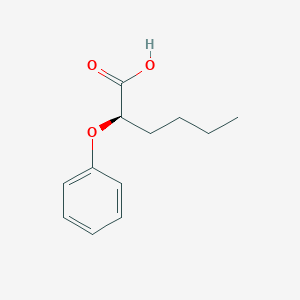


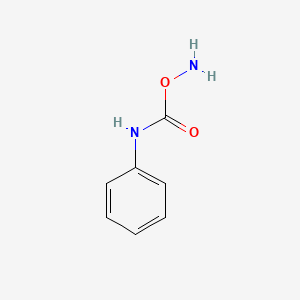
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
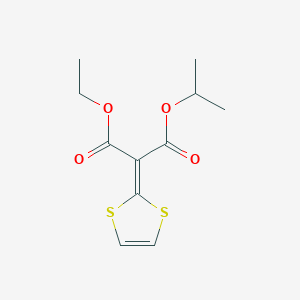
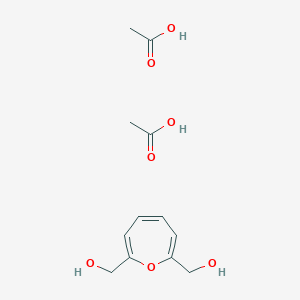
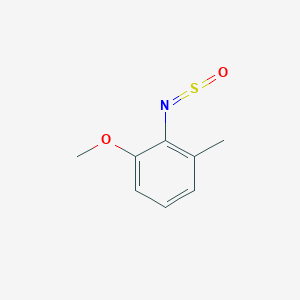
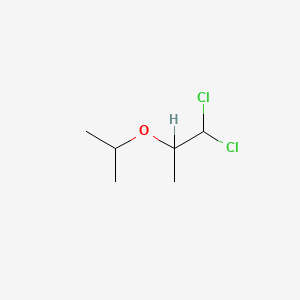
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
